molecular formula C18H16N4OS B4267947 N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide

N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide

Cat. No. B4267947
M. Wt: 336.4 g/mol
InChI Key: LZHWHRQRNYRPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide, also known as MPH, is a chemical compound that has gained attention for its potential use in scientific research. MPH has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism of Action

The exact mechanism of action of N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase IX and XI, which are overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been shown to have anti-inflammatory and antioxidant effects. N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has also been shown to have a neuroprotective effect, and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, and has been shown to have low toxicity in vitro and in vivo. However, there are also limitations to its use in lab experiments. N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has poor solubility in aqueous solutions, which can make it difficult to study in certain experimental conditions. Additionally, the exact mechanism of action of N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide. One area of focus is the development of more efficient synthesis methods for N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide, which could improve its availability for scientific research. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide, which could provide insight into its potential use in the treatment of cancer and other diseases. Finally, more research is needed to explore the potential use of N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide as a diagnostic tool in cancer research.

Scientific Research Applications

N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been studied for its potential use in scientific research, particularly in the field of cancer research. N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has been shown to have anti-cancer properties, and has been studied for its ability to inhibit the growth of cancer cells in vitro and in vivo. N-methyl-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide has also been studied for its potential use as a diagnostic tool in cancer research, as it has been shown to selectively bind to cancer cells.

properties

IUPAC Name

1-methyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-19-18(24)22-21-17(23)14-11-16(12-7-3-2-4-8-12)20-15-10-6-5-9-13(14)15/h2-11H,1H3,(H,21,23)(H2,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHWHRQRNYRPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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